molecular formula C8H17ClN2O3S B2706024 N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride CAS No. 1156726-07-6

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride

Cat. No.: B2706024
CAS No.: 1156726-07-6
M. Wt: 256.75
InChI Key: WULXMDFMUOASEV-UHFFFAOYSA-N
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Description

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride is a chemical compound with the molecular formula C8H16N2O3S·HCl. It is a derivative of thiolane, featuring a dioxo group and an ethylaminoacetamide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride typically involves the following steps:

  • Formation of Thiolane Derivative: The starting material, thiolane, undergoes oxidation to form the dioxothiolane derivative.

  • Introduction of Ethylamino Group: The dioxothiolane derivative is then reacted with ethylamine to introduce the ethylamino group.

  • Acetylation: The ethylamino derivative is acetylated to form the acetamide group.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding thiol derivatives.

  • Substitution: The ethylamino group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles, such as halides and alkyl groups, can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Thiol derivatives.

  • Substitution Products: Derivatives with different substituents on the ethylamino group.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies related to enzyme inhibition and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.

Comparison with Similar Compounds

  • N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride

  • N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride

  • N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride

Uniqueness: N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride is unique in its ethylamino group, which differentiates it from other similar compounds. This group imparts specific chemical and biological properties that are not present in the methylamino or piperazinyl analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(ethylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S.ClH/c1-2-9-5-8(11)10-7-3-4-14(12,13)6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULXMDFMUOASEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1CCS(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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